5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

CAS No.: 1267987-80-3

Cat. No.: VC2733773

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267987-80-3 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 5-methoxy-N-methyl-1,3-benzoxazol-2-amine |

| Standard InChI | InChI=1S/C9H10N2O2/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11) |

| Standard InChI Key | PCRBGUFGKVOFRC-UHFFFAOYSA-N |

| SMILES | CNC1=NC2=C(O1)C=CC(=C2)OC |

| Canonical SMILES | CNC1=NC2=C(O1)C=CC(=C2)OC |

Introduction

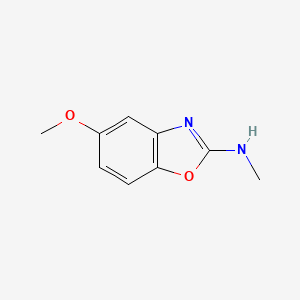

Chemical Identity and Structure

Basic Identification

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is characterized by its molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. The compound is registered with CAS number 1267987-80-3, which serves as its unique identifier in chemical databases. As a benzoxazole derivative, it features a fused heterocyclic structure composed of a benzene ring fused to an oxazole ring, with specific functional groups attached at designated positions.

Structural Characteristics

The compound's structure consists of a benzoxazole core scaffold with two primary modifications:

-

A methoxy (-OCH3) group at position 5 of the benzene ring

-

A methylamine (-NHCH3) group at position 2 of the oxazole ring

This structural arrangement contributes to the compound's chemical reactivity, stability, and potential biological interactions. The presence of both methoxy and N-methyl groups distinguishes this compound from related benzoxazole derivatives and potentially influences its physicochemical and biological properties.

Physical and Chemical Properties

Chemical Reactivity

As a benzoxazole derivative, 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine contains several reactive functional groups that can participate in various chemical transformations:

-

The methoxy group (-OCH3) can undergo O-demethylation reactions

-

The secondary amine (N-methyl) group can participate in N-substitution reactions

-

The benzoxazole ring system can undergo electrophilic aromatic substitution reactions, though with reduced reactivity compared to benzene

These reactive sites make the compound amenable to further chemical modifications, which is valuable for structure-activity relationship studies and drug development processes.

Synthesis and Preparation Methods

Cyclization Reactions

The synthesis of benzoxazole derivatives typically involves cyclization reactions that can be facilitated by controlling reaction conditions such as temperature and pH. These reactions generally form the oxazole ring while maintaining the integrity of the substituents. For 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, an additional N-methylation step would be required to introduce the N-methyl group at position 2.

Purification Techniques

Pure samples of benzoxazole compounds are often obtained using standard purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). Based on similar compounds, purification of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine might involve reverse-phase HPLC with UV detection, as employed for other benzoxazole derivatives .

Biological and Pharmaceutical Applications

Antimicrobial Properties

Benzoxazole derivatives have shown antiprotozoal activities, including antimalarial and antimicrobial effects . Research on various benzoxazole compounds has revealed selective activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria like Escherichia coli . These findings suggest that 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine might possess similar antimicrobial properties, though specific testing would be necessary to confirm this potential.

Antifungal Activity

Studies on benzoxazole derivatives have demonstrated antifungal properties, including activity against pathogenic fungi such as Candida albicans . Approximately half of the benzoxazole compounds in one comprehensive study exhibited antifungal properties, suggesting that 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine might also possess such activity, depending on the precise influence of its methoxy and N-methyl substituents.

Structure-Activity Relationships

Impact of Substituents

In benzoxazole derivatives, the nature and position of substituents significantly influence biological activity . The presence of a methoxy group at position 5 and an N-methyl group at position 2 in 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine likely affects its pharmacological properties. Studies on related compounds suggest that:

-

Methoxy groups often enhance lipophilicity and membrane permeability

-

N-methylation can protect the amine from metabolic degradation and alter hydrogen bonding capabilities

-

The position of substituents on the benzoxazole scaffold can dramatically affect target binding and biological activity

Comparative Analysis

The table below presents a comparative analysis of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine with a structurally related compound, 5-Methoxy-1,3-benzoxazol-2-amine, highlighting key similarities and differences:

| Property | 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine | 5-Methoxy-1,3-benzoxazol-2-amine |

|---|---|---|

| Molecular Formula | C9H10N2O2 | C8H8N2O2 |

| Molecular Weight | 178.19 g/mol | 164.16 g/mol (calculated) |

| CAS Number | 1267987-80-3 | 64037-14-5 |

| Position 2 Group | N-methylamine | Primary amine |

| Position 5 Group | Methoxy | Methoxy |

| Theoretical cLogP | Higher (more lipophilic) | Lower (less lipophilic) |

| H-bond Acceptors | 3 | 3 |

| H-bond Donors | 1 | 2 |

The additional methyl group in 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine likely confers distinct physicochemical properties that could influence its biological behavior compared to the non-methylated analog.

Current Research and Future Directions

Ongoing Investigations

Current research on benzoxazole derivatives focuses on optimizing their biological activities through structural modifications . For compounds like 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, investigations might explore:

-

Systematic structure-activity relationship studies to identify optimal substituent patterns

-

Development of more efficient synthetic routes

-

Detailed mechanistic studies of biological activities

-

Potential combinations with other pharmacophores to create hybrid molecules with enhanced properties

Screening Methodologies

Modern high-throughput screening approaches are employed to evaluate the biological activities of benzoxazole derivatives. For antimicrobial testing, compounds are typically screened against model bacterial strains such as Bacillus subtilis and Escherichia coli, as well as fungal species like Pichia pastoris and Candida albicans . Cytotoxicity assays often utilize colorimetric methods such as the WST-1 assay to assess cell viability after exposure to test compounds .

Future Prospects

Based on the versatility of the benzoxazole scaffold and the promising activities of related derivatives, 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine presents several avenues for future research:

-

Evaluation of specific antimicrobial, antifungal, and anticancer activities

-

Assessment of pharmacokinetic and pharmacodynamic properties

-

Exploration of potential applications in other therapeutic areas

-

Investigation of mechanism of action at the molecular level

-

Development of structure-based design strategies for optimized derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume